molecular formula C18H17N3O B2702145 N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea CAS No. 866042-33-3

N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea

Cat. No.: B2702145
CAS No.: 866042-33-3
M. Wt: 291.354
InChI Key: YUPIIDJMQOLSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Urea derivatives, such as N-(phenylcarbamoyl)benzamide, have shown potential as anticancer agents. A study by Purwanto et al. (2020) explored the synthesis and cytotoxic activity of these compounds against HeLa cell lines, demonstrating higher cytotoxic effects compared to hydroxyurea. This suggests a possible application of N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea in cancer research, particularly in designing compounds with enhanced membrane penetration for improved pharmacological activity (Purwanto et al., 2020).

Anion Receptor Chemistry

Derivatives of ureas, including those with pyrrole and benzopyrrole moieties, have been examined for their anion complexation chemistry. A critical review by Dydio et al. (2011) on amide- and urea-functionalized (benzo)pyrroles highlights their application as neutral anion sensors, demonstrating their potential in analytical and environmental chemistry (Dydio et al., 2011).

Cytokinin Activity in Agriculture

Research by Takahashi et al. (1978) on N-phenyl-N'-(4-pyridyl)urea derivatives identified their cytokinin activity, which is critical for promoting cell division and plant growth. Such compounds, including this compound, could have significant applications in agriculture for enhancing crop yield and stress resistance (Takahashi et al., 1978).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of urea derivatives for their enzyme inhibitory activity provide a foundation for developing new therapeutic agents. Studies on compounds like N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas have explored their effects on various biological targets, indicating potential applications in drug discovery and medicinal chemistry (Esteves-Souza et al., 2006).

Properties

IUPAC Name

1-phenyl-3-[(2-pyrrol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(20-16-9-2-1-3-10-16)19-14-15-8-4-5-11-17(15)21-12-6-7-13-21/h1-13H,14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPIIDJMQOLSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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